1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate
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Description
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
A study focusing on the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, which include the phenylsulfonyl moiety, has been conducted. These compounds were synthesized through reactions involving various substituted aminoazopyrazole derivatives. The antimicrobial evaluation of these sulfone derivatives indicated that certain derivatives exhibited antimicrobial activity surpassing that of reference drugs, highlighting the compound's potential in antimicrobial applications (Alsaedi, Farghaly, & Shaaban, 2019).
Molecular Structure and Hydrogen Bonding
Research on the molecular structure and hydrogen bonding of related compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, reveals complex sheets linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. This structural insight could be pivotal for the development of new materials and pharmaceuticals, offering detailed understanding of the intermolecular interactions within complex molecular systems (Portilla et al., 2007).
Sulfhydryl Group Reactions
The synthesis and application of water-soluble aromatic disulfides for determining sulfhydryl groups have been explored, with potential implications for biological material analysis. This research provides a foundation for the development of diagnostic and therapeutic strategies targeting sulfhydryl groups in biological systems (Ellman, 1959).
COX-2 Inhibitory Activity
The synthesis and evaluation of 1,5-diarylpyrazoles for their COX-2 inhibitory activity have been studied, showcasing the potential of such compounds in the development of anti-inflammatory drugs. The structure-activity relationship (SAR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies validate the pharmacophore, offering insights into the design of more effective COX-2 inhibitors (Singh et al., 2005).
Nitric Oxide Donor Anti-inflammatory Agents
A group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated as anti-inflammatory agents. This research highlights the potential of incorporating nitric oxide donor functionalities into anti-inflammatory drugs, opening new avenues for the development of novel therapeutics (Abdellatif, Moawad, & Knaus, 2014).
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-13-14-21(17(2)15-16)27-24(34-25(29)20-11-7-8-12-22(20)28(30)31)23(18(3)26-27)35(32,33)19-9-5-4-6-10-19/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRKPPDDCGZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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